![molecular formula C18H18N2O3 B2984274 phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate CAS No. 941918-54-3](/img/structure/B2984274.png)
phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidinone ring, which is a six-membered ring containing nitrogen and oxygen atoms, attached to a phenyl carbamate group. The compound’s structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
作用机制
Target of Action
Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate, also known as Apixaban, is a direct inhibitor of activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the coagulation process, which is responsible for blood clotting. By inhibiting FXa, Apixaban prevents the formation of blood clots .
Mode of Action
Apixaban acts as a competitive inhibitor of FXa. It binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a rapid onset of inhibition of FXa .
Biochemical Pathways
The primary biochemical pathway affected by Apixaban is the coagulation cascade. By inhibiting FXa, Apixaban reduces thrombin generation, indirectly inhibiting platelet aggregation . This leads to a reduction in the formation of blood clots.
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, indicating efficient absorption and distribution within the body . It is eliminated through multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The primary result of Apixaban’s action is the prevention of thrombosis, the formation of blood clots within a blood vessel. This is achieved by inhibiting the coagulation cascade, reducing thrombin generation, and indirectly inhibiting platelet aggregation . This makes Apixaban effective in the prevention and treatment of various thromboembolic diseases .
Action Environment
The action of Apixaban can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics. Apixaban has a low potential for drug-drug interactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route begins with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate compound. This intermediate is then subjected to oxidation using sodium chlorite under a carbon dioxide atmosphere to form the corresponding lactam. The final step involves the reaction of the lactam with phenyl chloroformate to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and reducing the risk of contamination.
化学反应分析
Types of Reactions
Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group in the piperidinone ring to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Sodium chlorite, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and properties.
科学研究应用
Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
相似化合物的比较
Phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate is similar to other compounds that contain piperidinone and carbamate groups. Some of these similar compounds include:
Apixaban: A direct inhibitor of factor Xa, used as an anticoagulant.
Rivaroxaban: Another factor Xa inhibitor with a similar mechanism of action.
Edoxaban: A newer factor Xa inhibitor with improved pharmacokinetic properties.
Compared to these compounds, this compound may offer unique advantages in terms of its synthetic accessibility and potential for modification to enhance its biological activity.
属性
IUPAC Name |
phenyl N-[4-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17-8-4-5-13-20(17)15-11-9-14(10-12-15)19-18(22)23-16-6-2-1-3-7-16/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXXBCYBNMETMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B2984192.png)
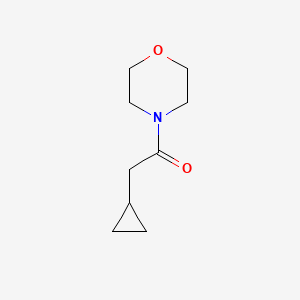
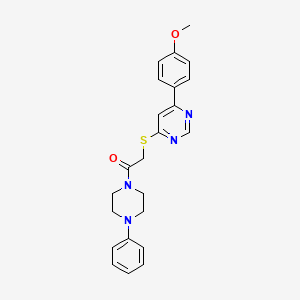
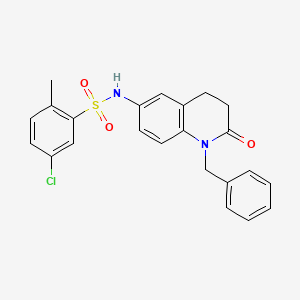


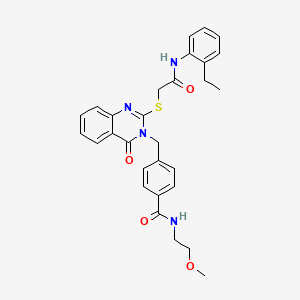
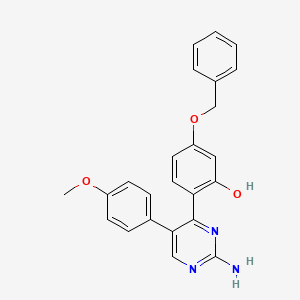
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenyl)acetate](/img/structure/B2984203.png)

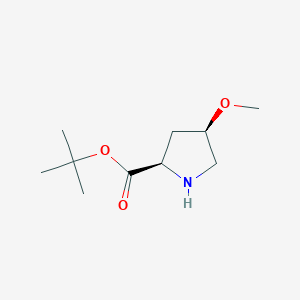
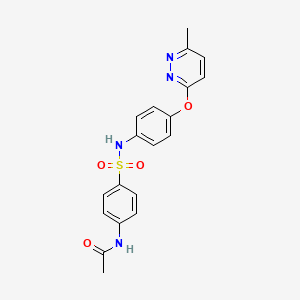
![4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2984207.png)
![2-amino-5-tert-butyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2984210.png)
